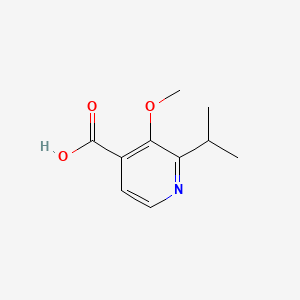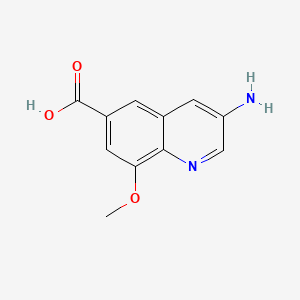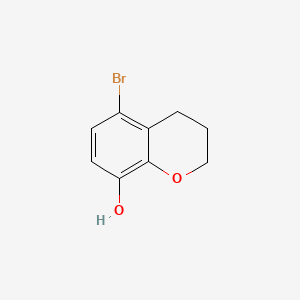
3-(2-Methoxyphenyl)quinolizidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)quinolizidine is a compound belonging to the class of quinolizidine alkaloids. These alkaloids are known for their diverse biological activities and are found in various plant species. The structure of this compound consists of a quinolizidine ring system with a 2-methoxyphenyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)quinolizidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of a 2-methoxyphenyl-substituted amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolizidine derivatives with additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various quinolizidine derivatives with altered functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)quinolizidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)quinolizidine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Aloperine: Another quinolizidine alkaloid with similar structural features and biological activities.
Sparteine: A well-known quinolizidine alkaloid used in various medicinal applications.
Lupanine: A quinolizidine alkaloid with notable pharmacological properties.
Uniqueness
3-(2-Methoxyphenyl)quinolizidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methoxyphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
63716-71-2 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C16H23NO/c1-18-16-8-3-2-7-15(16)13-9-10-14-6-4-5-11-17(14)12-13/h2-3,7-8,13-14H,4-6,9-12H2,1H3 |
Clave InChI |
XEAVLJLNCQZBQI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CCC3CCCCN3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)


![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)








